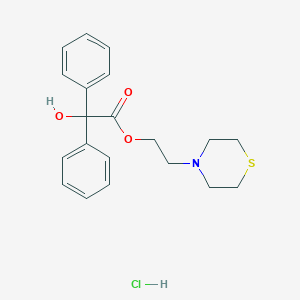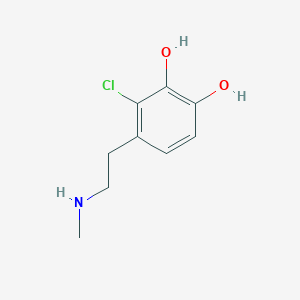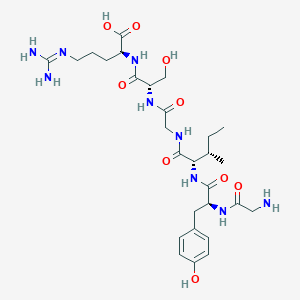![molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]tiazol-6-il)metanol CAS No. 106429-07-6](/img/structure/B25668.png)
(2-Aminobenzo[d]tiazol-6-il)metanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (2-Aminobenzo[d]thiazol-6-yl)methanol involves cyclization reactions under various conditions, employing methods such as microwave irradiation for efficient cyclization of precursors like aminothiophenol with aldehydes or ketones. These reactions result in the formation of benzothiazole derivatives with significant structural diversity and potential for further functionalization (Arslan & Algül, 2007).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, have been extensively studied using density functional theory (DFT) and ab initio methods. These studies provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers, aiding in the understanding of structural changes due to substitution and the electronic properties of these compounds (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions involving benzothiazole derivatives showcase their reactivity towards various chemical transformations, including alkylation and oxidation. These reactions elucidate the functional group tolerance and the impact of substituents on the reaction outcomes, providing a pathway to diverse chemical structures and properties. For instance, the oxidation of specific benzothiazole derivatives has been shown to afford sulfoxides, sulfones, and N-oxides, highlighting the versatility of these compounds in chemical synthesis (Ohkata, Takee, & Akiba, 1985).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, are closely tied to their molecular structure. Spectroscopic techniques such as UV, IR, NMR, and mass spectrometry are crucial for characterizing these compounds, providing detailed information on their chemical composition, structural features, and stability. These analytical methods facilitate the understanding of the physical properties of benzothiazole derivatives and their potential applications in various fields (Shahana & Yardily, 2020).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including reactivity, stability, and interaction with other molecules, can be significantly influenced by their structural characteristics. Studies involving DFT calculations and spectroscopic analyses provide insights into the electronic properties, such as the HOMO-LUMO gap, which is indicative of the compound's chemical reactivity and stability. Additionally, molecular docking studies can shed light on the potential biological activity of these compounds, offering a foundation for their application in drug design and other areas (Shahana & Yardily, 2020).
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los derivados de (2-Aminobenzo[d]tiazol-6-il)metanol han demostrado poseer propiedades antimicrobianas significativas. Estos compuestos se pueden sintetizar para atacar una variedad de bacterias y hongos patógenos, lo que los hace valiosos en el desarrollo de nuevos antibióticos y agentes antifúngicos .
Propiedades antiinflamatorias
Este compuesto se ha utilizado en la síntesis de derivados con alta actividad antiinflamatoria. La modificación de la porción tiazolil ha llevado al desarrollo de moléculas que potencialmente se pueden utilizar en el tratamiento de enfermedades inflamatorias crónicas .
Aplicaciones antidiabéticas
Se han explorado los derivados de this compound para su posible uso en el manejo de la diabetes. Al actuar en varias vías biológicas, estos compuestos pueden ayudar a regular los niveles de azúcar en sangre y proporcionar una nueva vía para la investigación de medicamentos antidiabéticos .
Investigación sobre el cáncer
El anillo de tiazol es una característica común en muchos fármacos contra el cáncer. La investigación sobre los derivados de this compound ha mostrado promesas en el desarrollo de nuevos agentes quimioterapéuticos que pueden dirigirse e inhibir el crecimiento de las células cancerosas .
Efectos neuroprotectores
Los estudios han indicado que los derivados de tiazol pueden tener efectos neuroprotectores. Esto convierte al this compound en un candidato para el desarrollo de fármacos que pueden proteger las células nerviosas del daño o la degeneración .
Síntesis de química verde
This compound se utiliza en la síntesis de química verde como precursor de moléculas bioactivas. Sus derivados se sintetizan utilizando reacciones multicomponentes de una sola olla, que son métodos ecológicos y rentables .
Mecanismo De Acción
Target of Action
The primary targets of (2-Aminobenzo[d]thiazol-6-yl)methanol are currently unknown. This compound is a derivative of 2-aminobenzothiazole, which is known to have a wide range of pharmacological activities . .
Biochemical Pathways
2-aminobenzothiazole derivatives are known to be involved in a variety of biological processes .
Propiedades
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMULTSCZSOABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)




![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)



